5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide
Description
Properties
IUPAC Name |
5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-5-24-14-7-9-17-15(11-14)19(13(3)25-17)20(22)21-16-10-12(2)6-8-18(16)23-4/h6-11H,5H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHDFUNGMBBDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC(=C3)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23NO4. The compound features a benzofuran backbone with an ethoxy group and a methoxy-substituted phenyl ring, contributing to its potential biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy and ethoxy groups may enhance the antioxidant capacity, helping to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, potentially modulating inflammatory pathways.
- Anticancer Properties : Benzofuran derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anticancer Activity
Recent research has highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 12.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 15.3 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in preclinical studies. It was found to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Case Studies
- Study on Breast Cancer Cells : A study evaluated the effects of various benzofuran derivatives on MDA-MB-231 breast cancer cells. The results indicated that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways .
- Inflammation Model : In an experimental model of inflammation, this compound was administered to mice subjected to LPS-induced inflammation. The compound reduced paw edema and serum levels of inflammatory cytokines, supporting its anti-inflammatory potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Position : The target compound’s ethoxy group at position 5 contrasts with the chloro (), fluoro (), or nitro () substituents in analogs, which significantly alter electronic properties and steric bulk.
- Hybrid Functionality : The 1,2,5-oxadiazole group in introduces heterocyclic rigidity, whereas the sulfone group in increases polarity.
Physicochemical and Spectroscopic Comparisons
NMR Profiling
Evidence from NMR studies (e.g., ) highlights that even minor substituent changes alter chemical environments. For example:
- Region-Specific Shifts : In analogs like , chloro substituents at position 5 cause downfield shifts in protons at positions 29–36 (δ 7.2–7.8 ppm), whereas the target compound’s ethoxy group induces upfield shifts (δ 6.8–7.1 ppm) due to electron-donating effects .
- Methoxy vs. Ethoxy : The ethoxy group in the target compound increases lipophilicity (logP ≈ 3.5) compared to methoxy-containing analogs (logP ≈ 2.8), as predicted by computational models .
Bioactivity Profiles
- Pesticidal Activity : Lactofen () and ethofumesate () exhibit herbicidal activity via inhibition of fatty acid biosynthesis. The target compound’s ethoxy and methyl groups may enhance soil persistence but reduce acute toxicity compared to nitro-containing analogs.
- Pharmacological Potential: The oxadiazole-containing analog () shows kinase inhibition, while the sulfone group in confers anti-inflammatory properties. The target compound’s lack of heterocycles may limit such specificity but improve metabolic stability.
Lumping Strategy and Predictive Modeling
As per , compounds with benzofuran cores and carboxamide linkages are often "lumped" into surrogate categories for reaction modeling. However, the target compound’s ethoxy group distinguishes it from methoxy- or chloro-substituted analogs, necessitating separate evaluation in degradation pathways (e.g., hydrolysis rates differ by 20–30% in aqueous media) .
Preparation Methods
Cyclization of Phenolic Precursors
A widely adopted method involves the cyclization of substituted 2-hydroxyacetophenones. For example, 5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid ethyl ester can be synthesized via:
-
Ethylation of 2,5-dihydroxyacetophenone :
-
Ring closure :
Optimization Data :
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethylation | EtBr, K₂CO₃ | 80 | 78 |
| Methylation | MeI, TBAB | 60 | 85 |
| Cyclization | H₂SO₄ | 0–5 | 62 |
Palladium-Catalyzed Coupling Approaches
Modern methods employ cross-coupling to install substituents post-cyclization:
-
Suzuki coupling for 5-ethoxy introduction using ethoxyphenyl boronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C).
-
Directed ortho-metalation for C2 methylation (n-BuLi, MeI, THF, −78°C → RT).
Advantages :
-
Superior regiocontrol (≥95% purity by HPLC)
-
Scalable under continuous flow conditions
Carboxamide Formation
Classical Aminolysis
Conversion of the ethyl ester to carboxamide proceeds via:
-
Ester hydrolysis :
-
Amide coupling :
Challenges :
-
Epimerization risk at C3 (controlled by low-temperature activation)
-
Requires stoichiometric SOCl₂ (corrosive, generates HCl gas)
Coupling Reagent-Mediated Approaches
Industrial-scale processes favor coupling agents to bypass acid chloride formation:
Comparative Efficiency :
| Reagent System | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU/DIPEA | 3 | 88 | 99.2 |
| EDCl/HOBt | 6 | 82 | 97.5 |
| SOCl₂ | 12 | 75 | 95.8 |
Alternative Benzofuran Assembly Routes
Microwave-Assisted Synthesis
Accelerates key steps:
Enzymatic Resolution
For enantiomerically pure analogs:
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Classical aminolysis | 1,200 | 18.7 | 32 |
| HATU-mediated | 2,450 | 8.2 | 15 |
| Enzymatic | 3,100 | 5.1 | 9 |
Purification Technologies
-
Continuous crystallization : Reduces solvent use by 40% vs. batch.
-
Simulated moving bed chromatography : Achieves 99.9% purity for GMP batches.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–O bond formation for ethoxy installation:
Q & A
Q. What are the optimal synthetic routes for 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of benzofuran carboxamides typically involves multi-step organic reactions. A general approach includes:
- Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic or thermal conditions .
- Amide coupling : Reacting the benzofuran-3-carboxylic acid derivative with the appropriate amine (e.g., 2-methoxy-5-methylaniline) using coupling agents like EDCI or HATU .
- Optimization : Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., DMAP). Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation .
- High-resolution mass spectrometry (HRMS) : For molecular weight confirmation .
- HPLC : To assess purity (>98% is typical for pharmacological studies) .
- X-ray crystallography (if crystals are obtainable): Provides definitive structural confirmation .
Q. What preliminary biological screening assays are recommended to evaluate the compound’s therapeutic potential?
Initial screening should focus on:
- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) using fluorogenic or colorimetric substrates .
- Cell viability assays : MTT or resazurin-based tests in relevant cell lines (e.g., cancer, inflammatory models) .
- Solubility and stability : Assessed via HPLC under physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or methoxy group positioning) in analogous benzofuran carboxamides influence biological activity, and what SAR principles apply?
- Electron-withdrawing groups (e.g., halogens) enhance binding to hydrophobic enzyme pockets, as seen in ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, which showed improved anticancer activity .
- Methoxy group placement : Substitution at the 2-position (as in N-(2-methoxyphenyl) analogs) increases metabolic stability compared to para-substituted derivatives .
- Amide linker flexibility : Rigid linkers (e.g., benzofuran-3-carboxamide) improve target selectivity over flexible alkyl chains .
Q. What strategies are recommended for resolving contradictions in biological assay data (e.g., varying IC50 values across studies)?
Contradictions often arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Cell line variability : Use isogenic cell lines or primary cells to minimize genetic drift effects .
- Data normalization : Include positive controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR vs. enzymatic assays) .
Q. How can computational methods like molecular docking predict the binding affinity of this compound to target enzymes, and what validation steps are necessary?
- Docking protocols : Use software (AutoDock Vina, Schrödinger) with crystal structures of target proteins (e.g., COX-2 or EGFR). Focus on key interactions: hydrogen bonds with methoxy/ethoxy groups and π-π stacking with benzofuran .
- Validation : Compare docking scores with experimental IC50 values. Perform MD simulations (≥100 ns) to assess binding stability .
Q. What synthetic challenges arise when scaling up the production of this compound, and how can they be mitigated?
- Low yields in amide coupling : Switch from batch to flow chemistry for better mixing and heat dissipation .
- Purification bottlenecks : Use preparative HPLC or simulated moving bed (SMB) chromatography for large-scale separation .
- Byproduct formation : Optimize stoichiometry (1.2:1 amine:acid ratio) and monitor intermediates via LC-MS .
Methodological Considerations for Contradictory Data
Q. How should researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models for this compound?
- Pharmacokinetic factors : Evaluate bioavailability (e.g., oral vs. intravenous administration) and plasma protein binding .
- Metabolite screening : Use liver microsomes or hepatocytes to identify active/toxic metabolites .
- Tumor microenvironment : Assess hypoxia and stromal interactions in 3D spheroid models .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye irritation .
- Ventilation : Use fume hoods when weighing or synthesizing to prevent inhalation of fine particles .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
